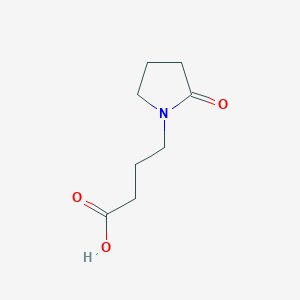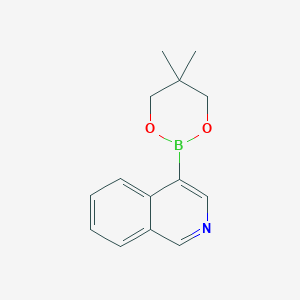
4-(2-Oxopyrrolidin-1-yl)butanoic acid
Descripción general
Descripción
4-(2-Oxopyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure Studies : The crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid has been extensively studied. These investigations provide valuable insights into the compound's crystallography, useful for understanding its physical and chemical properties (Liu et al., 2009).
Supramolecular Synthons
- Investigation in Supramolecular Synthons : Research on 4-oxo-4-(pyridin-2-ylamino)butanoic acid, a compound similar to 4-(2-oxopyrrolidin-1-yl)butanoic acid, reveals significant insights into the formation of supramolecular synthons. This can influence the design and development of new molecular structures in pharmaceuticals and materials science (PrakashShet et al., 2018).
Molecular Structure Analysis
- Molecular Structure Analysis : The molecular and crystal structure of compounds related to this compound, like 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed to understand their two and three-dimensional supramolecular structures. Such studies are vital for the development of new materials and drugs (Naveen et al., 2016).
Synthetic Pathways and Applications
- Synthesis of Related Compounds : The synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, which are structurally similar to this compound, has been reported. These synthetic pathways are crucial for developing pharmaceutical compounds and understanding their behavior (Kavina et al., 2017).
Safety and Hazards
The compound is classified under GHS07 and has a hazard statement of H319 . It has precautionary statements P305 + P351 + P338 . It falls under the hazard classification of Eye Irrit. 2 . It’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Mecanismo De Acción
Target of Action
It is a useful reagent in the preparation of pilsicainide and oxymethylene analog as sodium channel blocker .
Mode of Action
It’s known that sodium channel blockers inhibit the flow of sodium ions into neurons, which prevents the initiation and conduction of nerve impulses .
Biochemical Pathways
As a sodium channel blocker, it likely impacts the action potential pathway in neurons .
Result of Action
As a sodium channel blocker, it would likely prevent the initiation and conduction of nerve impulses .
Análisis Bioquímico
Biochemical Properties
4-(2-Oxopyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly as a reagent in the preparation of sodium channel blockers . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the preparation of pilsicainide and oxymethylene analogs, which are known sodium channel blockers . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 2-(2-Oxopyrrolidin-1-yl)acetamide, which are structurally related to this compound, exhibit psychotropic and cerebroprotective effects . These effects are likely mediated through interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a sodium channel blocker, which is crucial for its role in the preparation of pilsicainide and oxymethylene analogs . The binding interactions with sodium channels inhibit their activity, leading to changes in cellular ion flux and subsequent physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the rate of alkylation of related compounds decreases sharply after the first hour at 65°C . This suggests that this compound may also exhibit similar temporal effects, with its activity diminishing over time due to degradation.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The degradation of antibacterial 1-octylpyrrolidin-2-one by phenylobacteria produces this compound as an intermediate . This indicates that the compound is part of a larger metabolic network, influencing metabolic flux and metabolite levels.
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMYTORSDPYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389846 | |
| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6739-80-6 | |
| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)




![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)


![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)
